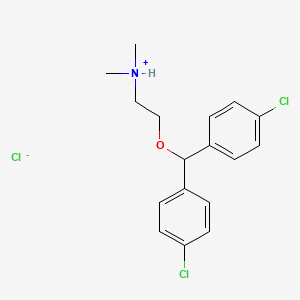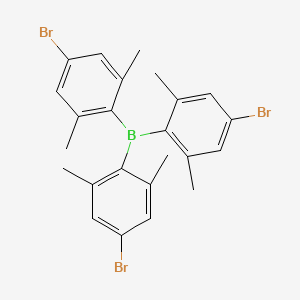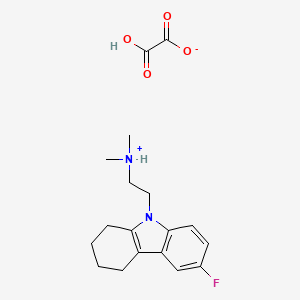
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate is a complex organic compound that belongs to the carbazole family. This compound is characterized by its unique structure, which includes a fluorine atom and a dimethylaminoethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate typically involves multiple steps. The initial step often includes the preparation of the carbazole core, followed by the introduction of the fluorine atom and the dimethylaminoethyl group. The final step involves the formation of the oxalate salt. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain product consistency and quality.
化学反応の分析
Types of Reactions
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学的研究の応用
Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Some compounds similar to Carbazole, 1,2,3,4-tetrahydro-9-(2-dimethylaminoethyl)-6-fluoro-, oxalate include:
Carbazole: The parent compound, which lacks the fluorine atom and the dimethylaminoethyl group.
1,2,3,4-Tetrahydrocarbazole: A reduced form of carbazole without the additional substituents.
6-Fluorocarbazole: A fluorinated derivative of carbazole.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom and the dimethylaminoethyl group can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
特性
CAS番号 |
41734-56-9 |
|---|---|
分子式 |
C18H23FN2O4 |
分子量 |
350.4 g/mol |
IUPAC名 |
2-(6-fluoro-1,2,3,4-tetrahydrocarbazol-9-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C16H21FN2.C2H2O4/c1-18(2)9-10-19-15-6-4-3-5-13(15)14-11-12(17)7-8-16(14)19;3-1(4)2(5)6/h7-8,11H,3-6,9-10H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
QLGUYFZZPPDSFT-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN1C2=C(CCCC2)C3=C1C=CC(=C3)F.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


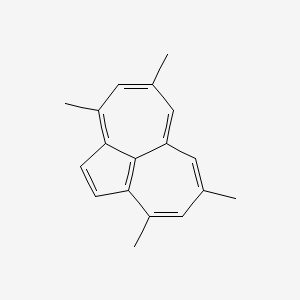
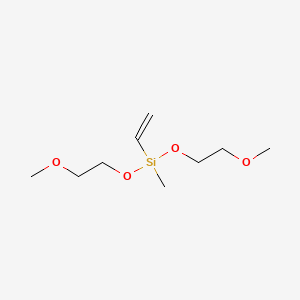
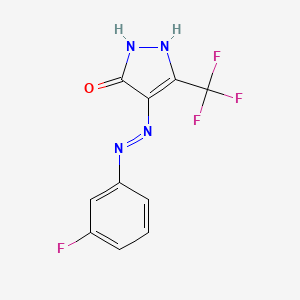
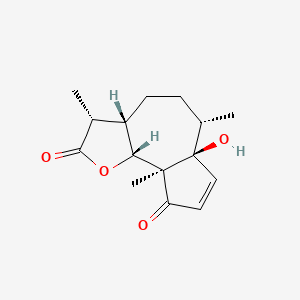
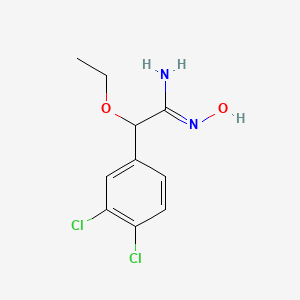


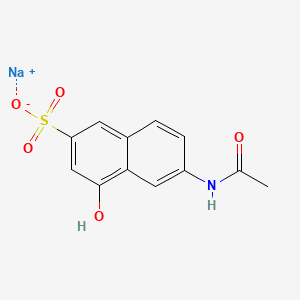
![N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide](/img/structure/B15341852.png)
![ethyl (2E)-2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]-2-hydroxyiminoacetate](/img/structure/B15341861.png)

